3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure includes a pyrazole ring fused to a quinoline scaffold, with substituents at the 3-, 1-, and 8-positions: a 4-chlorophenyl group, a 3,4-dimethylphenyl group, and an ethyl chain, respectively. The ethyl group at position 8 may enhance lipophilicity and metabolic stability compared to shorter alkyl chains, while the chlorophenyl and dimethylphenyl groups likely influence electronic properties and receptor binding .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3/c1-4-18-6-12-24-22(14-18)26-23(15-28-24)25(19-7-9-20(27)10-8-19)29-30(26)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMNKUFQYCMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chlorobenzaldehyde, 3,4-dimethylaniline, and ethyl acetoacetate can be used. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes Knoevenagel condensation and Michael addition to modify its substituents .
Mechanistic Pathway :
-
Knoevenagel : The aldehyde group at position 4 reacts with malononitrile to form α,β-unsaturated intermediates.
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Michael addition : Thiols or amines attack the electron-deficient β-carbon, yielding 6-alkylthio or 6-amino derivatives .
Example Reaction :
3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline-4-carbaldehyde + Malononitrile → 2-Amino-4-(pyrazoloquinolinyl)methylene-malononitrile .
Nucleophilic Substitution Reactions
The chloro and ethyl groups participate in SNAr (nucleophilic aromatic substitution) and alkylation reactions:
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Chlorophenyl group : Reacts with amines (e.g., piperidine) at 80°C to form aryl amine derivatives .
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Ethyl group : Undergoes oxidation with KMnO₄ to yield carboxylic acid analogs .
Table 2: Substitution Reaction Outcomes
| Reagent | Product | Yield (%) |
|---|---|---|
| Piperidine | 3-(4-Piperidinophenyl) derivative | 68 |
| KMnO₄ (acidic) | 8-Carboxyquinoline analog | 72 |
| NaSH | 6-Mercapto derivative | 65 |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling at halogenated positions (e.g., bromine at C6/C8) :
Conditions :
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Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: DMF/H₂O (3:1)
Example :
8-Bromo-3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline + Phenylboronic acid → 8-Phenyl derivative (85% yield) .
Oxidation and Reduction
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is with a molecular weight of approximately 353.85 g/mol. The compound features a fused pyrazole and quinoline structure, which is significant for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoloquinolines exhibit notable anti-inflammatory properties. A study reported that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | - | Direct iNOS inhibitor |
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.
Case Study: Anticancer Activity in Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results were as follows:
- MCF-7 Cells : Significant reduction in cell viability at concentrations above 5 μM.
- A549 Cells : Induction of apoptosis confirmed by flow cytometry.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship analyses have been utilized to understand how structural features influence biological activity. Key findings include:
- Substituent Effects : Electron-withdrawing groups enhance anti-inflammatory activity.
- Positioning of Functional Groups : Para-substituted derivatives often exhibit greater efficacy compared to ortho or meta substitutions.
Table 2: Summary of SAR Findings
| Substituent Position | Activity Level | Notes |
|---|---|---|
| Para | High | Optimal for iNOS inhibition |
| Ortho | Moderate | Reduced activity |
| Meta | Low | Least effective |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural and functional analogues differ primarily in substituent patterns and core modifications. Below is a comparative analysis based on substituent effects, synthetic routes, and biological activities:
Key Comparisons:
Substituent Effects on Lipophilicity and Solubility: The ethyl group at position 8 in the target compound likely improves lipophilicity compared to the ethoxy group in ’s analogue, which may enhance solubility but reduce metabolic stability .
The absence of CF3 in the target compound suggests differences in redox behavior . The nitro group in benzo[f]quinoline () introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound’s 3,4-dimethylphenyl substituent .
Biological Activity Trends: Pyrazolo[4,3-c]quinolines (e.g., CGS9896 in ) exhibit anxiolytic activity, suggesting the target compound may share CNS-related mechanisms but with modified efficacy due to its ethyl and dimethylphenyl groups . Benzo[f]quinoline derivatives () show anticancer activity, highlighting the role of core structure in determining therapeutic applications .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where 2,4-dichloroquinoline-3-carbonitrile is used as a starting material. This contrasts with ’s benzo[f]quinoline, which requires condensation of naphthalen-2-amine with aldehydes .
Biological Activity
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazoloquinoline core with specific substituents that influence its biological activity. The presence of the 4-chlorophenyl and 3,4-dimethylphenyl groups may enhance its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. In particular:
- Inhibition of Nitric Oxide Production : One study evaluated the anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound showed potent inhibition of NO production, comparable to established anti-inflammatory drugs .
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
Antifungal Activity
The compound has also been tested for antifungal properties:
- In Vitro Studies : A series of pyrazole derivatives were synthesized and tested against various fungal strains. Some derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger, suggesting potential therapeutic applications .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | TBD |
| Aspergillus niger | TBD |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has been explored in various studies:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways .
Case Studies and Research Findings
- Study on Pyrazoloquinoline Derivatives : A comprehensive study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their biological activities. Among them, the compound showed promising results in inhibiting inflammatory pathways and exhibited moderate cytotoxicity against cancer cells .
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) analysis provided insights into the structural determinants that influence the biological activity of pyrazoloquinolines. This analysis highlighted the importance of specific substituents in enhancing anti-inflammatory effects while minimizing cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (a common starting material for pyrazoloquinolines) can react with hydrazine derivatives under reflux in aprotic solvents like THF or xylene. Key factors include:
- Catalyst selection : Iodine or chloranil may enhance cyclization efficiency .
- Reflux duration : Extended reflux times (25–30 hours) improve yields but risk side reactions like oxidation .
- Substituent compatibility : Electron-withdrawing groups (e.g., Cl) on aryl rings stabilize intermediates, while bulky groups (e.g., ethyl) require optimized steric conditions .
Yield optimization typically involves iterative adjustments to solvent polarity and temperature gradients.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve substituent positions, with aromatic protons appearing in δ 7.5–8.6 ppm and alkyl groups (e.g., ethyl) at δ 1.2–1.5 ppm .
- X-ray crystallography : Single-crystal diffraction confirms non-planar quinoline cores and dihedral angles between aryl rings (e.g., 71.1° observed in analogous structures) .
- HRMS/IR : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ = 336.0904), while IR identifies NH/CH stretches (3100–3200 cm⁻¹) and heterocyclic ring vibrations (1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of substituents on the pyrazoloquinoline core?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., Cl, CH₃, CF₃) at positions 3, 4, and 7. Key steps include:
- Synthetic diversification : Introduce primary amino (-NH₂) or trifluoromethyl (-CF₃) groups via nucleophilic substitution or cross-coupling reactions .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines), correlating activity with electronic (Hammett σ) and steric (Taft ES) parameters .
- Computational modeling : Density functional theory (DFT) calculates binding energies to prioritize substituents with optimal charge distribution .
Q. What experimental protocols are recommended for assessing the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should mimic physiological and storage conditions:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV. Acidic conditions may protonate the quinoline nitrogen, accelerating hydrolysis .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >300°C melting points suggest solid-state stability) .
- Light sensitivity : Conduct accelerated photodegradation studies under UV/visible light, quantifying byproducts with LC-MS .
Q. How should researchers address contradictions in biological activity data between this compound and structurally similar analogs?
- Methodological Answer : Contradictions often arise from subtle structural differences or assay variability. Resolve discrepancies by:
- Crystallographic comparisons : Overlay X-ray structures to identify conformational variations (e.g., dihedral angles affecting binding pockets) .
- Dose-response reevaluation : Repeat assays with standardized concentrations (e.g., IC₅₀ values) and controls (e.g., DMSO solvent blanks) .
- Meta-analysis : Cross-reference published data on analogous quinolines (e.g., 8-trifluoromethyl or 4-nitro derivatives) to contextualize unexpected results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
